molecular formula C23H21FN2O3S B6522320 4-[(3-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951520-02-8

4-[(3-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6522320
CAS RN: 951520-02-8
M. Wt: 424.5 g/mol
InChI Key: ZUBXPXKNLWVDMT-UHFFFAOYSA-N
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Description

The compound is a benzothiadiazine derivative. Benzothiadiazines are a class of compounds that have been studied for their potential pharmacological properties . They contain a benzene ring fused to a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiadiazine core, with various substituents attached to it. These include a 3-fluorophenyl group, a propan-2-yl group, and a methyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich nature of the benzothiadiazine core, as well as the electron-withdrawing effect of the fluorine atom on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiadiazine core could confer stability and rigidity to the molecule, while the various substituents could influence its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzothiadiazines have been studied for their potential use in a variety of applications, including as diuretics, antihypertensives, and anticonvulsants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. Given the wide range of uses for benzothiadiazine derivatives, there could be many possible avenues for further study .

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16(2)18-10-12-20(13-11-18)26-23(27)25(15-17-6-5-7-19(24)14-17)21-8-3-4-9-22(21)30(26,28)29/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBXPXKNLWVDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-fluorobenzyl)-2-(4-isopropylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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